molecular formula C12H10O2S B7762265 5-Benzylthiophene-2-carboxylic acid CAS No. 13132-16-6

5-Benzylthiophene-2-carboxylic acid

Cat. No.: B7762265
CAS No.: 13132-16-6
M. Wt: 218.27 g/mol
InChI Key: NECSFWXPSYUWGX-UHFFFAOYSA-N
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Description

5-Benzylthiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a benzyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is part of the broader class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a notable method for producing aminothiophene derivatives . These methods are optimized for high yield and purity, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Benzylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Benzylthiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the carboxylic acid group can form hydrogen bonds with active site residues, modulating enzyme activity . These interactions can lead to the inhibition of specific enzymes or receptors, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its hydrophobicity and potential for π-π interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

5-benzylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECSFWXPSYUWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506608
Record name 5-Benzylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13132-16-6
Record name 5-Benzylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Benzoylthiophene-2-carboxylic acid (1.2 g.) was combined with potassium hydroxide (4 g.), hydrazine (3 ml.) and ethylene glycol (8 ml.) and heated in a 140° C. oil bath. A thick, foamy slurry formed which was diluted with 10 ml. additional ethylene glycol. The bath temperature was increased to 180° C., and the reaction held at this temperature for 45 minutes. The reaction was cooled, filtered and the filtrate diluted with 75 ml. of water. The mixture was cooled in an ice bath, acidified with conc. hydrochloric acid, and product (658 mg.) recovered by filtration. Recrystallization from methanol/water gave purified 5-benzylthiophene-2-carboxylic acid (480 mg., 123°-125° C., m/e 218).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

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